

Dhfr-IN-16: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Dhfr-IN-16

Cat. No.: B12385082

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-16 is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] This mechanism makes DHFR a well-established target for antimicrobial and anticancer therapies. **Dhfr-IN-16**, also referred to as compound 8d in the scientific literature, has demonstrated significant inhibitory activity against DHFR and cytotoxic effects in cancer cell lines.[1] These application notes provide comprehensive information on the purchasing, properties, and experimental protocols for utilizing **Dhfr-IN-16** in research settings.

Supplier and Purchasing Information

Dhfr-IN-16 is commercially available from the following supplier:

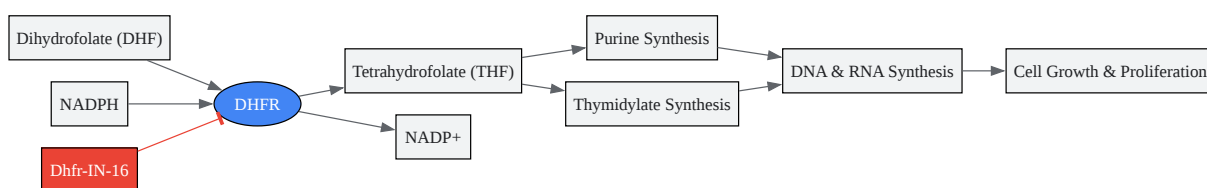
Supplier	Catalog Number	Purity	Availability
MedChemExpress	HY-161292	>98%	In stock

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	N-(4-acetylphenyl)-2-amino-4-(4-(dimethylamino)phenyl)-8-hydroxy-8-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide	[1]
Molecular Formula	C ₃₂ H ₃₄ N ₄ O ₄ S	[3]
Molecular Weight	570.70 g/mol	[3]
IC ₅₀ (DHFR)	0.199 μM	[1][3]
Appearance	Solid powder	
Solubility	Soluble in DMSO	

Mechanism of Action

Dhfr-IN-16 acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is a crucial one-carbon donor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting DHFR, **Dhfr-IN-16** depletes the intracellular pool of THF, leading to the disruption of nucleic acid synthesis. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis.[1]



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DHFR Inhibition by **Dhfr-IN-16**

Biological Activity

Dhfr-IN-16 has been evaluated for its in vitro activity against dihydrofolate reductase and its cytotoxic effects on human cancer cell lines.

Assay	Cell Line	IC50	Reference
DHFR Inhibition	-	0.199 μ M	[1] [3]
Anticancer Activity	MCF7 (Breast Cancer)	0.170 μ M	[1]
Anticancer Activity	A549 (Lung Cancer)	Not specified as most potent	[1]

Experimental Protocols

In Vitro DHFR Inhibition Assay

This protocol is adapted from the methodology described in the primary literature for the characterization of **Dhfr-IN-16** (compound 8d).[\[1\]](#)

Workflow:

DHFR Inhibition Assay Workflow

Materials:

- Human recombinant DHFR enzyme
- NADPH
- Dihydrofolate (DHF)
- **Dhfr-IN-16**
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- 96-well UV-transparent microplate

- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Dhfr-IN-16** in DMSO.
 - Prepare working solutions of DHFR enzyme, NADPH, and DHF in assay buffer.
- Assay Setup:
 - In a 96-well plate, add 50 μ L of assay buffer.
 - Add 10 μ L of DHFR enzyme solution.
 - Add 10 μ L of NADPH solution.
 - Add 10 μ L of various concentrations of **Dhfr-IN-16** (or DMSO for control).
 - Incubate the plate at room temperature for 5 minutes.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 20 μ L of DHF solution to each well.
 - Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes.
- Data Analysis:
 - Calculate the rate of decrease in absorbance at 340 nm, which corresponds to the rate of NADPH oxidation.
 - Plot the percentage of inhibition versus the concentration of **Dhfr-IN-16**.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines, as was performed for **Dhfr-IN-16**.^[1]

Workflow:

MTT Cell Viability Assay Workflow

Materials:

- MCF7 or A549 human cancer cell lines
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Dhfr-IN-16**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete growth medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Dhfr-IN-16** in complete growth medium.

- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **Dhfr-IN-16**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48 hours.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement and Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the control.
 - Plot the percentage of viability versus the concentration of **Dhfr-IN-16** and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of **Dhfr-IN-16** on the cell cycle distribution of cancer cells.^[1]

Materials:

- MCF7 or A549 cells
- Complete growth medium
- **Dhfr-IN-16**
- PBS (Phosphate-Buffered Saline)

- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and treat with the IC50 concentration of **Dhfr-IN-16** for 24 hours.
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization.
 - Wash the cells with ice-cold PBS.
 - Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
 - Store the fixed cells at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The study on compound 8d (**Dhfr-IN-16**) indicated cell cycle

arrest at the S phase in MCF7 cells.[1]

Conclusion

Dhfr-IN-16 is a valuable research tool for studying the role of dihydrofolate reductase in various biological processes, particularly in the context of cancer and infectious diseases. The provided information on its supplier, properties, and detailed experimental protocols will aid researchers in effectively utilizing this compound in their studies. As with any chemical reagent, appropriate safety precautions should be taken when handling **Dhfr-IN-16**.

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References

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